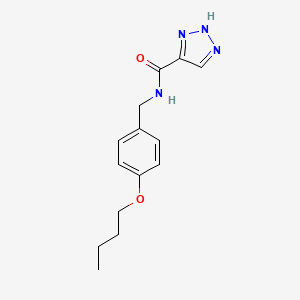![molecular formula C13H15N3O B2968692 1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone CAS No. 2034463-23-3](/img/structure/B2968692.png)
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of benzimidazole-containing compounds has been reported in several studies . For instance, one study described the preparation of a benzimidazole-thiosemicarbazone hybrid in two steps . The first step involved the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield a benzimidazole-sulfanylbenzaldehyde . The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .Molecular Structure Analysis
The molecular structure of benzimidazole-containing compounds can be confirmed by various spectroscopic techniques such as IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis
Benzimidazole-containing compounds are known to exhibit a wide range of chemical reactions due to their amphoteric nature . They can show both acidic and basic properties, making them versatile in various chemical reactions .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .科学的研究の応用
Novel Material Synthesis
Two-Dimensional Cadmium(II) Metal-Organic Frameworks (MOFs)
Li et al. (2012) synthesized two novel 2D Cd(II) coordination polymers featuring unique structural configurations, demonstrating the compound's utility in generating materials with potential applications in gas storage, separation, and catalysis (Li, Guo, Weng, & Lin, 2012).
Catalysis
Ruthenium(II)-NNN Pincer Complexes for Coupling Reactions
Li et al. (2018) developed phosphine-free Ru(II)-NNN pincer complexes for efficiently coupling aromatic diamines and alcohols to 1H-benzo[d]imidazoles, highlighting the compound's role in facilitating catalytic processes that produce high-value chemicals (Li, Luo, Cui, Li, Zhang, & Peng, 2018).
Heterocyclic Compound Synthesis
Synthesis of Imidazo[1,2-a]pyridines
Katritzky et al. (2003) presented a method for the regiospecific synthesis of imidazo[1,2-a]pyridines and related heterocycles, demonstrating the compound's utility in creating complex structures that are valuable in pharmaceutical development (Katritzky, Xu, & Tu, 2003).
Antiglycation and Antioxidant Research
Imidazo[4,5-b]pyridine Benzohydrazones
Taha et al. (2015) synthesized and evaluated a series of novel imidazo[4,5-b]pyridine benzohydrazones for their antiglycation and antioxidative potential, indicating the compound's relevance in exploring treatments for diseases associated with glycation and oxidative stress (Taha, Al-Kadi, Ismail, Imran, Adam, Kashif, Shah, Jamil, Sidiqqui, & Khan, 2015).
作用機序
Target of Action
The primary target of this compound is the quorum sensing (QS) system in bacterial populations . QS is a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .
Biochemical Pathways
The compound affects the biosynthesis of autoinducers (AIs), signal molecules produced by the QS systems . Upon reaching a certain threshold concentration at a high population density, AIs activate their corresponding receptor proteins and form complexes which in turn induce the transcription of AI biosynthetic genes as well as those that code for numerous virulence factors .
Result of Action
The inhibition of the QS system by the compound leads to a reduction in the production of virulence traits and antibiotic resistance mechanisms in bacterial populations . This results in a decrease in bacterial virulence, making infections caused by these bacteria easier to manage and treat .
Action Environment
The compound’s action can be influenced by environmental factors. For instance, the QS system regulates biofilm maturation, a highly antibiotic-tolerant lifestyle for maintaining bacterial populations in low nutrient environments and chronic infections . Therefore, the compound’s efficacy may vary depending on the nutrient availability in the environment.
Safety and Hazards
将来の方向性
Given the broad range of biological activities exhibited by benzimidazole-containing compounds, there is a great potential for the development of new drugs . Future research could focus on synthesizing new benzimidazole derivatives and evaluating their biological activities for potential therapeutic applications .
特性
IUPAC Name |
1-[1-(1H-benzimidazol-2-yl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(17)10-6-7-16(8-10)13-14-11-4-2-3-5-12(11)15-13/h2-5,10H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXCPJKTBULPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2968609.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide](/img/structure/B2968610.png)







![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2968624.png)
![2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2968626.png)
![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2968628.png)
![(5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2968630.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2968631.png)
